molecular formula C6H12N2 B13778985 1-ethyl-3-methyl-2H-imidazole CAS No. 87587-77-7

1-ethyl-3-methyl-2H-imidazole

Cat. No.: B13778985
CAS No.: 87587-77-7
M. Wt: 112.17 g/mol
InChI Key: IBZJNLWLRUHZIX-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique chemical properties and versatility in various applications, including its use as a solvent and in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process typically includes steps such as cyclization, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-2H-imidazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or antifungal effects . In chemical reactions, its role as a solvent or catalyst can facilitate the formation of desired products by stabilizing reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methyl-2H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties such as higher thermal stability and unique reactivity compared to its analogs .

Properties

CAS No.

87587-77-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-ethyl-3-methyl-2H-imidazole

InChI

InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3

InChI Key

IBZJNLWLRUHZIX-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C=C1)C

Origin of Product

United States

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